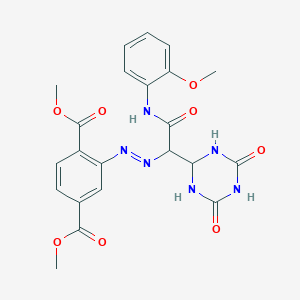![molecular formula C20H20N2O5S B14801195 (9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH CAS No. 1443324-12-6](/img/structure/B14801195.png)
(9H-Fluoren-9-yl)MethOxy]Carbonyl Cys(methylcarboxamide)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is a compound that belongs to the family of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted reactions during peptide chain assembly.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH typically involves the protection of the amino acid cysteine with the Fmoc group. This can be achieved through the reaction of cysteine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of Fmoc-protected amino acids often employs automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, making the process efficient and scalable. The use of solid-phase synthesis techniques allows for the rapid assembly of peptide chains with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Piperidine in DMF or DCM.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free cysteine.
Substitution: Free amino group of cysteine for further peptide coupling.
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and proteins.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based therapeutics.
Industry: In the production of synthetic peptides for research and pharmaceutical applications.
Mécanisme D'action
The primary function of (9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is to protect the amino group of cysteine during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and subsequent coupling reactions. This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptide chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-Fluoren-9-yl)methoxy]carbonyl Glycine: Another Fmoc-protected amino acid used in peptide synthesis.
(9H-Fluoren-9-yl)methoxy]carbonyl Alanine: Similar in function but with different side chain properties.
(9H-Fluoren-9-yl)methoxy]carbonyl Lysine: Used for peptides requiring lysine residues.
Uniqueness
(9H-Fluoren-9-yl)methoxy]carbonyl Cys(methylcarboxamide)-OH is unique due to the presence of the thiol group in cysteine, which can form disulfide bonds. This property is essential for the formation of the tertiary and quaternary structures of proteins, making it a valuable tool in peptide and protein chemistry .
Propriétés
Numéro CAS |
1443324-12-6 |
|---|---|
Formule moléculaire |
C20H20N2O5S |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
(2R)-3-(2-amino-2-oxoethyl)sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H20N2O5S/c21-18(23)11-28-10-17(19(24)25)22-20(26)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 |
Clé InChI |
NAKVFAQHYDUSNZ-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCC(=O)N)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B14801113.png)
![(2R,3S,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)-3,4-furandiol; Vladinol A](/img/structure/B14801116.png)
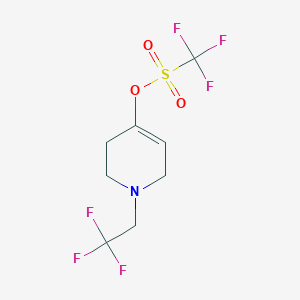
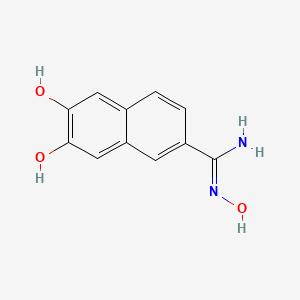
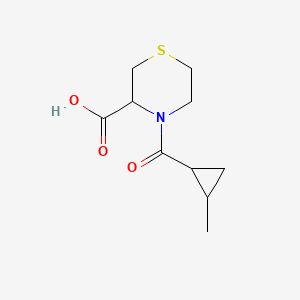
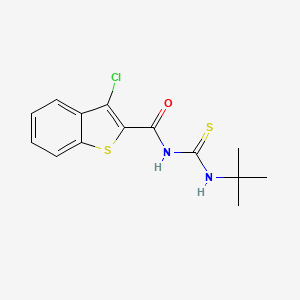
![(1S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B14801136.png)
![4-{[(E)-naphthalen-2-ylmethylidene]amino}benzamide](/img/structure/B14801137.png)
![ethyl 3-[(1E)-2-amino-1-cyanoeth-1-en-1-yl]-6,7-dichloro-1-methyl-1H-indole-2-carboxylate](/img/structure/B14801141.png)
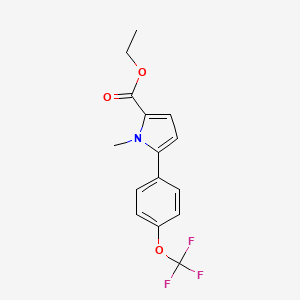
![5-bromo-N-[(5-methylpiperidin-2-yl)methyl]pyridin-2-amine](/img/structure/B14801156.png)
![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B14801163.png)
![5H-Pyrrolo[3,2-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-2-methyl-, 5-(1,1-dimethylethyl) ester](/img/structure/B14801172.png)
